molecular formula C12H9F3O2 B096917 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione CAS No. 18931-64-1

1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione

Cat. No. B096917
CAS RN: 18931-64-1
M. Wt: 242.19 g/mol
InChI Key: CSOPVKUECMSWBR-VOTSOKGWSA-N
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Description

The compound 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated compounds and their properties, which can provide insight into the characteristics of similar fluorinated ketones. For instance, the synthesis of fluorinated aromatic diamine monomers and their use in creating fluorine-containing polyimides with good solubility and thermal stability is described . Additionally, the synthesis and characterization of various fluorinated benzene derivatives with unique structural and redox properties are discussed . These studies suggest that fluorinated compounds, such as 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione, may exhibit interesting chemical and physical properties due to the presence of fluorine atoms.

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or trifluoromethyl groups into the molecular structure. In the first paper, a novel fluorinated diamine monomer is synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . This method could potentially be adapted for the synthesis of 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione by choosing appropriate starting materials and reaction conditions that would lead to the formation of the ene-dione structure.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often investigated using spectroscopic methods and theoretical calculations. For example, the molecular structures of various fluorinated benzene derivatives were confirmed by conventional spectroscopic methods and X-ray crystallography . Similarly, the structure of 1,1,1-trifluoro-pentane-2,4-dione was investigated using Density Functional Theory (DFT) calculations, which provided insights into the vibrational frequencies and hydrogen bond strengths of the compound . These techniques could be applied to analyze the molecular structure of 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can lead to unusual chemical reactions. For instance, 4-phenyl-1,2,4-triazolin-3,5-dione undergoes cycloaddition reactions with certain substrates to yield diazetines and rearranged products . Although the specific reactivity of 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione is not discussed, it can be inferred that the presence of fluorine atoms and the ene-dione moiety could influence its reactivity in cycloaddition or other types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms. The fluorinated polyimides synthesized from the diamine monomer described in the first paper exhibit good solubility in polar organic solvents and excellent thermal stability . The electrochemical properties of fluorinated benzene derivatives are also of interest, as they reflect the influence of fluorine atoms on redox behavior . The vibrational spectroscopy of 1,1,1-trifluoro-pentane-2,4-dione provides detailed information on the compound's vibrational modes and hydrogen bond strength, which are important physical properties . These findings can be used to predict the properties of 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione, such as its solubility, thermal stability, and vibrational characteristics.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : The compound has been used in the regioselective synthesis of trifluoromethylated pyrazoles, indicating its utility in selective chemical reactions (Lyga & Patera, 1990).
  • Chromatographic Retention : Studies on the retention of metal derivatives of β-diketones, including 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione, in chromatographic columns have provided insights into their chemical behavior and applications in separation techniques (Dilli & Patsalides, 1979).
  • Cyclization Reactions : The compound is involved in [3+3] cyclization reactions, showcasing its role in synthesizing functionalized phenols, which are important in various chemical syntheses (Büttner et al., 2013).

Structural and Thermal Analysis

  • Molecular Structure Analysis : Studies on the structure and vibrational assignment of similar compounds, like 1-chloro-1,1-difluoro-pentane-2,4-dione, provide a basis for understanding the structural characteristics of 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione (Tayyari et al., 2008).
  • Thermal Properties and Stability : Volatility studies of metal chelates of β-diketones, including this compound, have been conducted to understand their thermal and chemical stability, which is vital in materials science and inorganic chemistry (Dilli & Patsalides, 1976).

Applications in Organic Chemistry

  • Synthesis of Cyclobutenes : This compound undergoes reactions to produce highly functionalized trifluoromethylated cyclobutenes, demonstrating its versatility in organic synthesis (Mosslemin et al., 2004).
  • Formation of Fluorinated Pyrones : It has been used in the synthesis of fluorinated pyrones, which are crucial intermediates in the construction of biologically significant azaheterocycles (Usachev et al., 2021).

Other Notable Applications

  • Luminescent Materials : Research on the luminescent properties of europium complexes with derivatives of β-diketones, including similar compounds to 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione, highlights its potential in developing luminescent materials (Serra et al., 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

(E)-1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)11(17)8-10(16)7-6-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOPVKUECMSWBR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SA Usachev, DI Nigamatova, DK Mysik, NA Naumov… - Molecules, 2021 - mdpi.com
A convenient and general method for the direct synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones and 2-aryl-5-bromo-6-(trifluoromethyl)-4-pyrones has been developed on the basis of …
Number of citations: 7 www.mdpi.com
NS Zimnitskiy, VY Korotaev, AY Barkov… - New Journal of …, 2023 - pubs.rsc.org
For the first time, a review has been conducted on the methods for the synthesis, as well as on the chemical, physical and biological properties, of 5-arylpent-4-ene-1,3-diones (…
Number of citations: 3 pubs.rsc.org

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